D-Mannose

Description

Overview of D-Mannose as a Monosaccharide Epimer

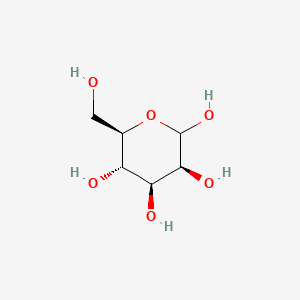

This compound is a simple sugar with the chemical formula C₆H₁₂O₆. It belongs to the aldohexose series of carbohydrates. Structurally, this compound is a C-2 epimer of D-glucose, meaning they differ in the configuration of the hydroxyl group at the second carbon atom. wikipedia.orgresearchgate.netsigmaaldrich.com This subtle difference in stereochemistry at a single chiral center gives this compound distinct biological properties compared to glucose. This compound commonly exists in cyclic forms, primarily as a six-membered pyranose ring, which can adopt either an alpha or beta configuration at the anomeric carbon. wikipedia.org

Historical Context of this compound in Biochemical Research

Historically, biochemical research on this compound has been intertwined with the study of carbohydrate metabolism and the composition of natural substances. The root of the name "mannose" comes from "manna," a substance described in the Bible, and mannitol, a sugar alcohol derived from mannose, was originally isolated from the secretions of the "manna tree" (Fraxinus ornus). wikipedia.org Early studies in biochemistry likely involved the isolation and characterization of this sugar from various natural sources. Research using labeled mannose, such as [2-3H]-Mannose, has been instrumental in elucidating and quantifying numerous biosynthetic pathways for nearly 40 years. nih.gov

Significance of this compound in Contemporary Glycoscience

In contemporary glycoscience, this compound is recognized as a crucial component of various glycoconjugates, including glycoproteins and glycolipids. wikipedia.orgeuropa.eu It is a dominant monosaccharide in N-linked glycosylation, a vital post-translational modification of proteins that occurs in the endoplasmic reticulum. wikipedia.orgpfanstiehl.com This process is initiated by the transfer of a large oligosaccharide structure containing mannose residues (Glc₃Man₉GlcNAc₂) to nascent glycoproteins. wikipedia.org Mannose is also involved in C-mannosylation and the formation of GPI anchors. nih.gov

The metabolism of mannose is critical for proper cellular function. While humans can produce mannose from glucose, studies in cultured hepatoma cells suggest that a significant portion of mannose used for glycoprotein (B1211001) biosynthesis comes from extracellular sources. wikipedia.org Mannose is phosphorylated by hexokinase to form mannose-6-phosphate (B13060355), which can then be channeled into glycosylation pathways via phosphomannomutase (PMM2) or converted to fructose-6-phosphate (B1210287) by phosphomannose isomerase (MPI) to enter glycolysis or gluconeogenesis. wikipedia.orgnih.govpathbank.org The biosynthesis of GDP-mannose, a key donor for mannose incorporation into glycoconjugates and a precursor for GDP-fucose, involves the conversion of mannose-6-phosphate to mannose-1-phosphate and subsequent reaction with GTP. europa.euplos.orgflybase.org

Data regarding the properties of this compound are summarized below:

| Property | Value | Source |

| Chemical Formula | C₆H₁₂O₆ | wikipedia.orgsigmaaldrich.compfanstiehl.com |

| Molar Mass | 180.156 g·mol⁻¹ / 180.16 g/mol | wikipedia.orgsigmaaldrich.compfanstiehl.comciteab.com |

| Appearance | White solid | wikipedia.org |

| Melting Point | 132-140 °C | wikipedia.orgsigmaaldrich.com |

| PubChem CID | 18950 | wikipedia.orgciteab.comguidetopharmacology.orgnih.gov |

| CAS Number | 3458-28-4 | wikipedia.orgsigmaaldrich.comeuropa.eupfanstiehl.comguidetopharmacology.orgcaymanchem.comvulcanchem.com |

| Epimer of Glucose at | C-2 position | wikipedia.orgresearchgate.netsigmaaldrich.compfanstiehl.comcaymanchem.comnih.govresearchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QTVWNMPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337491 | |

| Record name | D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | D-Mannose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | D-Mannose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

530-26-7, 31103-86-3, 3458-28-4 | |

| Record name | D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031103863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Mannose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-mannose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-mannopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of D Mannose

De Novo Biosynthesis from Precursors

The de novo biosynthesis of D-mannose primarily originates from fructose-6-phosphate (B1210287), an intermediate in glycolysis. This pathway involves a series of enzymatic conversions that ultimately lead to the formation of mannose-6-phosphate (B13060355), a key branch point for further metabolic fates. plos.orgreactome.org

Key Enzymatic Conversions: Hexokinase, Phosphomannose Isomerase, Phosphomannomutase

The initial step in the utilization of free mannose entering the cell, or the first committed step in its de novo synthesis from fructose-6-phosphate, involves phosphorylation. Hexokinase (HK) catalyzes the phosphorylation of hexoses, including this compound, to produce hexose-6-phosphates. nih.govresearchgate.netuniprot.org Specifically, hexokinase phosphorylates this compound to form mannose-6-phosphate (Man-6-P). nih.govresearchgate.netpnas.org This reaction is also carried out by hexokinase in the context of glucose phosphorylation, highlighting a point of intersection between glucose and mannose metabolism. uniprot.org

Following the formation of mannose-6-phosphate, phosphomannose isomerase (PMI), also known as mannose-6 phosphate (B84403) isomerase (MPI), catalyzes the reversible interconversion between mannose-6-phosphate and fructose-6-phosphate. nih.govwikipedia.orgresearchgate.net This isomerization step is crucial as it links mannose metabolism directly to the glycolytic pathway. wikipedia.orgresearchgate.net PMI is a zinc-dependent enzyme that facilitates this reaction, likely through a cis-enediol intermediate. wikipedia.orgresearchgate.netnih.goviucr.org The enzyme shows selectivity for the beta anomer of mannose-6-phosphate. wikipedia.org

Subsequently, phosphomannomutase (PMM) catalyzes the interconversion of mannose-6-phosphate and mannose-1-phosphate. wikipedia.orgnih.gov This reaction is essential for directing mannose moieties towards the synthesis of nucleotide sugars, particularly GDP-mannose. nih.govebi.ac.uk PMM belongs to the family of phosphotransferases and requires cofactors such as D-glucose 1,6-bisphosphate and this compound 1,6-bisphosphate. wikipedia.org

Here is a table summarizing the key enzymatic conversions:

| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) |

| Hexokinase (HK) | Phosphorylation of hexoses | This compound, ATP | Mannose-6-phosphate, ADP |

| Phosphomannose Isomerase (PMI/MPI) | Isomerization | Mannose-6-phosphate | Fructose-6-phosphate |

| Phosphomannomutase (PMM) | Phosphoryl group transfer (interconversion) | Mannose-6-phosphate | Mannose-1-phosphate |

Formation of Nucleotide Sugars: Guanosine (B1672433) Diphosphomannose (GDP-Mannose) Synthesis

A critical fate for mannose-1-phosphate is its conversion into the nucleotide sugar, guanosine diphosphomannose (GDP-mannose). GDP-mannose is a key activated form of mannose that serves as a glycosyl donor in various glycosylation reactions, including the synthesis of N-linked glycans, O-mannosyl glycans, and glycosylphosphatidylinositol (GPI) anchors. wikipedia.orgnih.govhmdb.ca

The synthesis of GDP-mannose occurs through the action of mannose-1-phosphate guanylyltransferase, also known as GDP-mannose pyrophosphorylase (GMPP or GDP-MP). wikipedia.org This enzyme catalyzes the reaction between mannose-1-phosphate and guanosine triphosphate (GTP) to produce GDP-mannose and pyrophosphate. wikipedia.org This reaction is a crucial step in the pathway that provides activated mannose for the synthesis of complex glycoconjugates. flybase.orgontosight.ai While GDP-mannose can be synthesized from this compound, it is also primarily produced from D-glucose via the action of phosphomannose isomerase and subsequent enzymes in the pathway. flybase.orgontosight.ai

The pathway for GDP-mannose synthesis from fructose-6-phosphate can be summarized in three steps:

Isomerization of fructose-6-phosphate to mannose-6-phosphate by phosphomannose isomerase. plos.orgreactome.org

Conversion of mannose-6-phosphate to mannose-1-phosphate by phosphomannomutase. plos.orgreactome.org

Formation of GDP-mannose from mannose-1-phosphate and GTP by GDP-mannose pyrophosphorylase. plos.orgreactome.orgwikipedia.org

Here is a table illustrating the synthesis of GDP-Mannose:

| Step | Enzyme | Substrate(s) | Product(s) |

| 1 | Phosphomannose Isomerase (PMI) | Fructose-6-phosphate | Mannose-6-phosphate |

| 2 | Phosphomannomutase (PMM) | Mannose-6-phosphate | Mannose-1-phosphate |

| 3 | GDP-mannose pyrophosphorylase (GMPP) | Mannose-1-phosphate, GTP | GDP-mannose, Pyrophosphate |

Intermediary Metabolism of this compound and its Derivatives

Beyond its role as a precursor for glycosylation, this compound and its phosphorylated derivatives are involved in other aspects of intermediary metabolism, including potential integration into central carbon pathways and salvage mechanisms.

Integration into Central Carbon Metabolic Pathways (e.g., Glycolysis)

Mannose-6-phosphate, formed by the phosphorylation of mannose, can be channeled into glycolysis after its isomerization to fructose-6-phosphate by phosphomannose isomerase. nih.govresearchgate.netwikipedia.org Fructose-6-phosphate is a direct intermediate in glycolysis, where it is further metabolized to generate ATP and other metabolic precursors. wikipedia.org In some contexts, the majority of mannose entering cells is catabolized via this pathway. nih.gov

However, the efficiency of mannose entry into glycolysis is dependent on the activity of phosphomannose isomerase. pnas.orgnih.gov If PMI activity is low, mannose-6-phosphate can accumulate, potentially inhibiting key glycolytic enzymes like hexokinase and phosphoglucose (B3042753) isomerase, thereby impairing glucose metabolism. pnas.orgnih.govelifesciences.org This highlights a complex interplay between mannose and glucose utilization within the cell.

While mannose can enter glycolysis, its primary metabolic significance often lies in its contribution to glycosylation pathways rather than solely as an energy source. nih.gov

Salvage Pathways and Recycling of Mannose Moieties

Salvage pathways play a role in recycling monosaccharides, including mannose, that are released from the breakdown of glycoconjugates. These free monosaccharides can then be re-utilized for the synthesis of nucleotide sugars. nih.gov While the de novo pathway synthesizes nucleotide sugars from central metabolic intermediates, salvage pathways provide an alternative route by directly utilizing available monosaccharides. nih.govfrontiersin.org

For instance, GDP-mannose can be formed through salvage pathways from recycled monosaccharides and ATP. nih.gov Nucleotide sugar hydrolases, such as NUDIX hydrolases, can cleave nucleotide sugars, potentially releasing mannose or mannose phosphate, which could then enter salvage pathways for re-activation. nih.gov Specifically, GDP-mannose mannosyl hydrolases (GDPMH) can cleave GDP-mannose to form mannose and guanosine diphosphate (B83284). nih.gov This released mannose could then be re-phosphorylated by hexokinase and re-enter the metabolic network.

Comparative Biosynthesis Across Biological Domains

The biosynthesis of this compound and its activated forms exhibits both conserved and divergent features across different biological domains, including bacteria, fungi, plants, and mammals. The core enzymatic steps involving phosphomannose isomerase and phosphomannomutase are generally conserved, reflecting the fundamental importance of mannose-6-phosphate and mannose-1-phosphate as intermediates. researchgate.netnih.govebi.ac.uk

In eukaryotes, GDP-mannose is essential for various mannosyl transfer reactions critical for protein folding and glycosylation in the endoplasmic reticulum lumen. wikipedia.orguniprot.org The synthesis of GDP-mannose from mannose-1-phosphate and GTP by GDP-mannose pyrophosphorylase is a pervasive enzyme found across bacteria, fungi, plants, and animals. wikipedia.org

In bacteria, mannose metabolism is linked to the biosynthesis of various cell envelope components, including capsular polysaccharides and lipopolysaccharides. wikipedia.orgebi.ac.ukuniprot.orgresearchgate.net For example, in Pseudomonas aeruginosa, phosphomannomutase/phosphoglucomutase (AlgC) has a bifunctional role, producing mannose-1-phosphate for alginate polymerization and glucose-1-phosphate for core lipopolysaccharide biosynthesis. plos.orguniprot.org Some bacteria also utilize mannose-specific phosphotransferase systems (PTS) for the uptake and phosphorylation of exogenous mannose. wikipedia.org

Plants also synthesize GDP-mannose, which serves as a precursor for the synthesis of various polysaccharides, including hemicellulose. frontiersin.org The this compound/L-galactose pathway is also a prominent route for ascorbate (B8700270) (Vitamin C) biosynthesis in plants, with phosphomannomutase playing a role in this pathway. nih.govnih.gov

While the core pathway for converting fructose-6-phosphate to GDP-mannose is broadly conserved, variations exist in the regulation and the specific downstream pathways that utilize GDP-mannose, reflecting the diverse biological roles of mannose-containing glycoconjugates in different organisms.

Eukaryotic Metabolic Considerations (excluding human pharmacokinetic details)

In eukaryotes, this compound metabolism is closely linked to the synthesis of activated mannose donors, primarily Guanosine diphosphate mannose (GDP-mannose) (PubChem CID: 18396) wikipedia.org. GDP-mannose is essential for various glycosylation reactions, including the formation of N- and O-linked glycans and glycosylphosphatidylinositol (GPI) anchors wikipedia.orgpnas.org.

The pathway for GDP-mannose synthesis typically begins with this compound phosphorylation to this compound 6-phosphate (PubChem CID: 65127) by hexokinase nih.gov. Mannose 6-phosphate (M6P) is a key molecule recognized by lectins in the immune system and serves as a targeting signal for acid hydrolase precursor proteins destined for lysosomes wikipedia.org. This phosphorylation step is followed by the isomerization of this compound 6-phosphate to this compound 1-phosphate (PubChem CID: 644175) by the enzyme phosphomannomutase (PMM) nih.govnih.govresearchgate.net. Finally, GDP-mannose pyrophosphorylase (GMPPA/GMPPB) catalyzes the reaction between this compound 1-phosphate and Guanosine-5'-triphosphate (GTP) to form GDP-mannose and pyrophosphate pnas.orggenome.jp.

Alternatively, this compound 6-phosphate can be converted to D-fructose 6-phosphate (PubChem CID: 5958) by phosphomannose isomerase (PMI) (EC 5.3.1.8), also known as mannose phosphate isomerase wikipedia.orggenome.jpebi.ac.uk. This reaction links mannose metabolism to glycolysis, allowing this compound to be utilized for energy production . The interconversion between mannose-6-phosphate and fructose-6-phosphate is catalyzed by mannose-6-phosphate isomerase wikipedia.orggenome.jp. This enzyme is crucial as the production of this compound-6-phosphate is the initial committed step in the biosynthesis of GDP-mannose .

Several congenital disorders of glycosylation (CDG) are associated with defects in enzymes involved in mannose metabolism, such as phosphomannomutase 2 (PMM2), which affects the conversion of mannose-6-phosphate to mannose-1-phosphate nih.gov.

| Intermediate | Enzyme | Reaction |

| This compound | Hexokinase | This compound → this compound 6-phosphate |

| This compound 6-phosphate | Phosphomannomutase | This compound 6-phosphate → this compound 1-phosphate |

| This compound 1-phosphate + GTP | GDP-mannose pyrophosphorylase | This compound 1-phosphate + GTP → GDP-mannose + PPi |

| This compound 6-phosphate | Phosphomannose isomerase | This compound 6-phosphate ⇌ D-Fructose 6-phosphate |

Prokaryotic Metabolic Pathways (e.g., Escherichia coli, Streptomyces coelicolor)

Prokaryotes, such as Escherichia coli, can utilize this compound as a carbon and energy source pathbank.org. In E. coli, this compound is transported into the cytoplasm via a mannose phosphotransferase system (PTS) permease pathbank.org. This transport mechanism simultaneously phosphorylates this compound, producing this compound 6-phosphate pathbank.org.

Once inside the cell, this compound 6-phosphate can be converted to D-fructose 6-phosphate by mannose-6-phosphate isomerase, allowing it to enter the glycolytic pathway for energy generation pathbank.org. This isomerization is one of the initial steps in the metabolism of phosphorylated hexoses .

The this compound 6-phosphate produced upon uptake is also a precursor for the biosynthesis of activated mannose donors like GDP-mannose . This synthesis involves the conversion of this compound 6-phosphate to this compound 1-phosphate by phosphomannomutase, followed by the reaction with GTP catalyzed by mannose-1-phosphate guanylyltransferase (a component of GDP-mannose pyrophosphorylase) to yield GDP-mannose genome.jp. GDP-mannose is then utilized in the synthesis of various cellular components, including polysaccharides like colanic acid in E. coli .

Research indicates that this compound is a less preferred carbon source for E. coli compared to glucose or fructose, and its metabolism is limited even in the presence of small amounts of glucose mdpi.com.

While the provided search results primarily detail E. coli mannose metabolism, the general principles of uptake via PTS and subsequent phosphorylation and isomerization are common in many bacteria that can metabolize mannose. Specific pathways and the utilization of GDP-mannose can vary depending on the prokaryotic species and their specific cell wall or capsular polysaccharide compositions. Information specifically on Streptomyces coelicolor mannose metabolism was not detailed in the provided search results.

| Step | Enzyme | Product(s) | Organism(s) |

| This compound uptake + phosphorylation | Mannose PTS permease | This compound 6-phosphate | Escherichia coli pathbank.org |

| This compound 6-phosphate isomerization | Mannose-6-phosphate isomerase | D-Fructose 6-phosphate | Escherichia coli pathbank.org |

| This compound 6-phosphate conversion | Phosphomannomutase | This compound 1-phosphate | Escherichia coli |

| This compound 1-phosphate + GTP | Mannose-1-phosphate guanylyltransferase (part of GDP-mannose pyrophosphorylase) | GDP-mannose + Pyrophosphate | Escherichia coli genome.jp |

Plant Biosynthetic Pathways (e.g., Ascorbic Acid Linkage)

In plants, this compound plays a significant role as an intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) pnas.orgnih.govnih.gov. The primary pathway for ascorbic acid biosynthesis in plants, known as the this compound/L-galactose pathway or Smirnoff-Wheeler pathway, involves this compound and L-galactose as key intermediates pnas.orgnih.govnih.govoup.com.

The pathway begins with D-glucose, which is converted through several steps to this compound 6-phosphate and then to this compound 1-phosphate researchgate.net. This compound 1-phosphate reacts with GTP to form GDP-mannose, catalyzed by GDP-mannose pyrophosphorylase pnas.orgnih.gov. Genetic evidence supports the role of GDP-mannose pyrophosphorylase, encoded by the VTC1 locus in Arabidopsis thaliana, in this pathway pnas.orgnih.gov. Mutants with defects in VTC1 show reduced conversion of mannose to ascorbic acid and lower GDP-mannose pyrophosphorylase activity pnas.orgnih.gov.

GDP-mannose is then converted to GDP-L-galactose by GDP-D-mannose-3,5-epimerase pnas.orgnih.gov. GDP-L-galactose is subsequently acted upon by GDP-L-galactose phosphorylase (GGP) researchgate.net. This leads to the formation of L-galactose-1-phosphate (PubChem CID: 44224049), which is then dephosphorylated to L-galactose researchgate.netnih.gov. L-galactose is oxidized to L-galactono-1,4-lactone by L-galactose dehydrogenase nih.govresearchgate.net. The final step involves the oxidation of L-galactono-1,4-lactone to L-ascorbic acid by L-galactono-1,4-lactone dehydrogenase researchgate.net.

This pathway highlights a fascinating link between this compound metabolism and vitamin C synthesis in plants, in addition to the roles of mannose derivatives in cell wall biosynthesis and protein glycosylation pnas.org.

| Step | Enzyme | Intermediate(s) Involved |

| Glucose to this compound 1-phosphate | Multiple enzymes (including PMI, PMM) | D-Glucose, this compound 6-phosphate, this compound 1-phosphate |

| This compound 1-phosphate to GDP-Mannose | GDP-mannose pyrophosphorylase | This compound 1-phosphate, GTP |

| GDP-Mannose to GDP-L-Galactose | GDP-D-mannose-3,5-epimerase | GDP-Mannose |

| GDP-L-Galactose to L-Galactose-1-phosphate | GDP-L-galactose phosphorylase | GDP-L-Galactose |

| L-Galactose-1-phosphate to L-Galactose | L-galactose-1-P phosphatase | L-Galactose-1-phosphate |

| L-Galactose to L-Galactono-1,4-lactone | L-galactose dehydrogenase | L-Galactose |

| L-Galactono-1,4-lactone to L-Ascorbic Acid | L-galactono-1,4-lactone dehydrogenase | L-Galactono-1,4-lactone |

Glycobiological Functions of D Mannose

Role in N-Linked Glycosylation of Proteins

N-linked glycosylation is a significant post-translational modification in eukaryotic cells where oligosaccharides (glycans) are attached to the nitrogen atom of asparagine residues within a protein. creative-proteomics.com This process is crucial for the folding, stability, trafficking, and function of many proteins, particularly those destined for secretion or insertion into membranes. creative-proteomics.comnih.govresearchgate.net D-Mannose is a dominant monosaccharide in the initial glycan structure involved in N-linked glycosylation. wikipedia.org

Mannose Residues in Glycan Core Structures (e.g., Glc₃Man₉GlcNAc₂)

The process of N-linked glycosylation begins in the endoplasmic reticulum (ER) with the synthesis of a large precursor oligosaccharide on a lipid carrier, dolichol pyrophosphate. nih.govontosight.ai This precursor typically has the structure Glc₃Man₉GlcNAc₂, containing three glucose, nine mannose, and two N-acetylglucosamine residues. nih.govontosight.airesearchgate.net This branched structure is then transferred en bloc to specific asparagine residues on nascent polypeptide chains as they enter the ER lumen. creative-proteomics.comnih.govontosight.ai The nine mannose residues form a core structure upon which further modifications occur.

Post-Translational Modifications and Oligosaccharide Processing

Following the transfer of the Glc₃Man₉GlcNAc₂ precursor to the protein, the glycan undergoes a series of enzymatic modifications, including trimming and further sugar additions, as the glycoprotein (B1211001) traffics through the ER and Golgi apparatus. creative-proteomics.comnih.govontosight.ai In the ER, glucosidases remove the glucose residues. nih.govontosight.ai Subsequently, mannose residues are trimmed by α-mannosidases. ontosight.aipnas.orgoup.com For instance, ER α1,2-mannosidase I (ERManI) cleaves a specific α1,2-linked mannose residue, generating a Man₈GlcNAc₂ isomer, which is important for the ER-associated degradation (ERAD) pathway of misfolded glycoproteins. uniprot.orgresearchgate.netdoi.org In the Golgi, further mannose trimming occurs, catalyzed by Golgi α-mannosidase I and II. pnas.orgoup.comnih.gov Golgi α-mannosidase II (GMII) is a key enzyme that removes two mannose residues from GlcNAcMan₅GlcNAc₂ to form GlcNAcMan₃GlcNAc₂, a committed step in the synthesis of complex N-glycans. pnas.orgnih.gov This trimming and subsequent addition of other sugars like N-acetylglucosamine, galactose, and sialic acid by glycosyltransferases result in the diverse array of complex and hybrid N-glycans found on mature glycoproteins. creative-proteomics.comontosight.ai

Involvement in Glycolipid and Glycoconjugate Synthesis

Beyond its critical role in N-linked glycosylation, this compound is also involved in the synthesis of glycolipids and other glycoconjugates. europa.eunih.gov Glycolipids are components of cell membranes, playing roles in cell recognition and signaling. researchgate.net Mannose can be incorporated into the carbohydrate portions of these lipids. europa.eu The mannose pool, derived from both diet and glucose, contributes directly to glycoconjugate synthesis. europa.eunih.gov This highlights the broader importance of this compound as a building block for various complex carbohydrate-containing molecules essential for cellular structure and function. researchgate.netresearchgate.net

Cellular Recognition and Signaling Mechanisms

Glycans containing mannose residues are frequently found on the surface of cells, pathogens, and secreted proteins, where they serve as ligands for specific carbohydrate-binding proteins called lectins. scielo.brbeilstein-journals.org These interactions mediate a variety of cellular recognition and signaling events, particularly within the immune system. beilstein-journals.orgontosight.ai

Carbohydrate-Recognition Domains (CRDs) and Ligand Binding

Many lectins involved in cellular recognition possess carbohydrate-recognition domains (CRDs) that specifically bind to certain sugar structures, including those containing mannose. beilstein-journals.orgrcsb.org C-type lectins, a large family of calcium-dependent lectins, are prominent examples. beilstein-journals.org Their CRDs often utilize a conserved calcium ion to coordinate the binding of carbohydrate ligands. beilstein-journals.orgrcsb.org The specificity of these interactions is determined by the shape and chemical properties of the binding site and the arrangement of hydroxyl groups on the sugar. beilstein-journals.org

Mannose Receptor Interactions at the Molecular Level

The mannose receptor (MR), found on the surface of immune cells like macrophages and dendritic cells, is a well-characterized C-type lectin that recognizes and binds to glycoproteins and glycolipids terminating in mannose, fucose, or N-acetylglucosamine. rcsb.orgportlandpress.com The extracellular region of the macrophage mannose receptor contains multiple C-type carbohydrate-recognition domains, with CRD-4 being central to ligand binding. portlandpress.com Binding of mannose to CRD-4 involves interaction of its equatorial 3- and 4-OH groups with a conserved calcium ion. rcsb.org Studies have elucidated the orientation of mannose bound to CRD-4, showing it binds in a specific orientation relative to other sugars like N-acetylglucosamine. portlandpress.com These molecular interactions facilitate the uptake of pathogens and play a role in initiating immune responses. beilstein-journals.orgportlandpress.com The mannose receptor also has a cysteine-rich domain that binds sulfated carbohydrates, indicating a dual carbohydrate binding specificity. nih.gov

This compound in Immune System Modulation (Molecular and Cellular Mechanisms)

This compound, a hexose (B10828440) sugar, has demonstrated roles in modulating the immune system through various molecular and cellular mechanisms. Beyond its known effects in inhibiting bacterial adhesion, this compound influences immune responses by interacting with key components of both innate and potentially adaptive immunity. Research indicates that this compound can impact inflammatory responses and the function of specific immune cell populations, such as regulatory T cells (Tregs) and macrophages. frontiersin.orgnih.govfrontiersin.orgpnas.org

Studies have shown that this compound can reduce oxidative stress and inhibit inflammation by decreasing the expression of proinflammatory cytokines and mediators. frontiersin.org It has also been observed to increase the proportion of Treg cells, which are crucial for maintaining immune tolerance and suppressing excessive immune responses. frontiersin.orgnih.govresearchgate.net The immunoregulatory function of this compound on T cells may involve the activation of the TGF-β pathway, mediated by the upregulation of integrin αvβ8 and reactive oxygen species. researchgate.net Furthermore, this compound has been reported to suppress macrophage activation and impair IL-1β production. nih.govpnas.org

Mannose-Binding Lectins (MBL) and Pattern Recognition Functions

Mannose-Binding Lectin (MBL), also known as mannan-binding lectin or mannan-binding protein, is a crucial soluble pattern-recognition molecule within the innate immune system. aai.orgnih.govwikipedia.orgsinobiological.comresearchgate.netcapes.gov.br MBL plays a significant role in the first line of host defense against a wide array of pathogens, including bacteria, viruses, yeast, parasites, and fungi. nih.govwikipedia.orgsinobiological.comnih.govwikipedia.org Its primary function involves recognizing and binding to specific carbohydrate patterns, such as terminal this compound, L-fucose, and N-acetylglucosamine, which are commonly found on the surface of microorganisms but are typically absent or presented differently on host cells. aai.orgnih.govsinobiological.comnih.govaai.orgescholarship.orgoup.com

This recognition is calcium-dependent and occurs via the carbohydrate-recognition domain (CRD) of MBL. aai.orgaai.org MBL's ability to distinguish between "self" and "non-self" carbohydrate structures is a key principle of pattern recognition. oup.com While the interaction with a single sugar residue might be of low affinity, the multimeric structure of MBL allows for high-affinity binding to surfaces displaying a specific density and arrangement of these sugar ligands, forming a "macropattern". oup.com This binding initiates immune responses, including the activation of the complement system and acting as an opsonin to enhance phagocytosis. aai.orgsinobiological.comnih.govescholarship.orgoup.com

Complement System Activation via the Lectin Pathway

The lectin pathway is one of the three main pathways that activate the complement system, a critical part of innate immunity. wikipedia.orgcreative-biolabs.comebi.ac.uk This pathway is initiated when pattern recognition molecules like MBL or ficolins bind to specific carbohydrate structures on the surface of pathogens or altered host cells. wikipedia.orgcreative-biolabs.comfrontiersin.org

Upon binding to its ligand, MBL forms complexes with MBL-associated serine proteases (MASPs), specifically MASP-1 and MASP-2. sinobiological.comnih.govwikipedia.orgescholarship.orgcreative-biolabs.comfrontiersin.org This interaction leads to the activation of MASP-2, which then cleaves complement components C4 and C2. sinobiological.comnih.govwikipedia.orgcreative-biolabs.com The resulting fragments, C4b and C2a, combine to form the C3 convertase (C4bC2a). creative-biolabs.com This C3 convertase is responsible for cleaving C3 into C3a and C3b, a central step in the complement cascade. creative-biolabs.com C3b can then bind to the pathogen surface, acting as an opsonin to promote phagocytosis, or it can combine with the C3 convertase to form a C5 convertase, leading to the formation of the membrane attack complex (MAC) and direct lysis of the target cell. creative-biolabs.com Thus, MBL's binding to mannose-containing structures on pathogens directly triggers this cascade, contributing to pathogen clearance and immune defense. sinobiological.comnih.govaai.org

Influence on Glycoprotein Stability and Function (e.g., PD-L1 glycosylation)

This compound has been shown to influence the stability and function of glycoproteins, notably affecting the glycosylation of immune checkpoint molecules like PD-L1 (Programmed Death-Ligand 1). PD-L1 is a transmembrane protein expressed on various cell types, including cancer cells and immune cells, and its interaction with PD-1 on T cells suppresses anti-tumor immunity. pnas.org

Research indicates that this compound can promote the degradation of PD-L1. pnas.orgnih.gov This occurs through a mechanism involving the activation of AMP-activated protein kinase (AMPK), which phosphorylates PD-L1 at a specific residue (S195). pnas.orgnih.govmdpi.comnih.gov This phosphorylation leads to abnormal glycosylation and subsequent proteasomal degradation of PD-L1. pnas.orgnih.govmdpi.comnih.govresearchgate.net Abnormal glycosylation can result in the retention of PD-L1 in the endoplasmic reticulum and promote its degradation. nih.gov

D Mannose in Microbial Biology and Host Microbe Interactions

D-Mannose as a Component of Microbial Cell Wall Structures

This compound is an integral part of the structural architecture of the cell walls of various microorganisms, contributing to their integrity and interaction with the environment.

Bacterial Lipopolysaccharides and Exopolysaccharides

In Gram-negative bacteria, this compound can be found as a component of lipopolysaccharides (LPS) and exopolysaccharides (EPS). LPS, a major component of the outer membrane of Gram-negative bacteria, consists of lipid A, a core oligosaccharide, and in many cases, an O-specific polysaccharide chain. The core oligosaccharide region can contain mannose residues. frontiersin.org These molecules are crucial for bacterial survival, contributing to structural stability and acting as a barrier against environmental threats, including antibiotics and host immune factors. glycopedia.eu

Exopolysaccharides are high-molecular-weight carbohydrate polymers that are either loosely associated with the bacterial cell surface or released into the extracellular medium. mdpi.com These polymers play vital roles in biofilm formation, protection from adverse conditions, and interaction with host environments. Heteropolysaccharides, a type of EPS, are composed of repeating units of various monosaccharides, including this compound, along with other sugars like D-glucose, D-galactose, and L-rhamnose. mdpi.comfrontiersin.orgmdpi.com The specific composition and structure of these mannose-containing EPS can vary significantly between bacterial species and even strains, reflecting their diverse functional roles in different ecological niches.

Fungal Mannans and Glycans

Fungal cell walls are complex structures containing various polysaccharides and glycoproteins, with mannans being prominent mannose-containing components, particularly in yeasts like Saccharomyces and Candida. nih.govmdpi.comoup.com Mannans are predominantly α-D-mannopyranans, often covalently attached to proteins, forming mannoproteins. nih.govoup.com These mannans can have diverse linkage types and branched structures. nih.gov

Fungal glycans, including mannans, are crucial for the structural integrity of the cell wall and play significant roles in interactions with the host immune system. nih.govfrontiersin.org In Candida species, the cell surface is enriched with mannosylated glycoproteins and lipids. nih.govfrontiersin.org Candida albicans cell wall mannans include linear O-linked mannan (B1593421) and highly branched N-linked mannan, both of which can be modified with mannosylphosphate residues, forming phosphomannan. oup.com These structures are recognized by host innate immune receptors, triggering inflammatory responses. nih.govfrontiersin.org

Microbial Mannose Metabolism and Transport Systems (e.g., PTS Permease)

Microorganisms possess specific systems for the uptake and metabolism of mannose. A key transport system in bacteria is the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS). ebi.ac.ukebi.ac.ukresearchgate.net The PTS is a major carbohydrate transport system that couples the transport of sugars across the cell membrane with their phosphorylation. ebi.ac.ukebi.ac.uk

The mannose (Man) family of PTS permeases is unique in several aspects. ebi.ac.uk It is the only PTS family known to possess a IID protein component and the only one where the IIB constituent is phosphorylated on a histidyl residue rather than a cysteyl residue. ebi.ac.uk Mannose PTS permeases often exhibit broad specificity, capable of transporting and phosphorylating a range of sugars including glucose, mannose, and fructose. ebi.ac.uk For instance, the mannose permease of Escherichia coli can transport multiple sugars. ebi.ac.uk In Listeria monocytogenes, the EIItMan PTS permease, encoded by the mpt operon, is a principal glucose transporter and plays roles in carbon catabolite repression and regulation of virulence gene expression. asm.org

The general mechanism of the PTS involves the transfer of a phosphoryl group from phosphoenolpyruvate (PEP) through a cascade of proteins (Enzyme I and HPr) to the sugar-specific permease (Enzyme II), which facilitates sugar transport and phosphorylation. ebi.ac.ukebi.ac.uk

Molecular Mechanisms of this compound in Adhesion Inhibition

This compound is well-known for its ability to interfere with microbial adhesion to host cells, particularly in the context of bacterial infections. This anti-adhesive property is primarily mediated through specific molecular interactions. mdpi.commdpi.comnumberanalytics.comnih.govtandfonline.com

Binding to Bacterial Adhesins (e.g., FimH, Type 1 Fimbriae)

A prominent example of this compound's anti-adhesive activity involves its interaction with bacterial adhesins, particularly FimH, the mannose-specific adhesin found at the tip of type 1 fimbriae in many Gram-negative bacteria, including uropathogenic Escherichia coli (UPEC). mdpi.comnih.govtandfonline.comcusabio.comaustinpublishinggroup.comasm.orgmybiosource.comfrontiersin.orgmdpi.comcuhk.edu.cn Type 1 fimbriae are filamentous appendages on the bacterial surface that mediate adhesion to host tissues. mdpi.comasm.orgresearchgate.net

FimH is a two-domain protein consisting of a mannose-binding lectin domain and a pilin (B1175004) domain that anchors it to the fimbrial shaft. mdpi.comaustinpublishinggroup.comresearchgate.net The lectin domain contains a mannose-binding pocket that specifically recognizes and binds to mannosylated structures on host cell surfaces, such as uroplakin Ia in the bladder epithelium. mdpi.comaustinpublishinggroup.comfrontiersin.orgresearchgate.net

Research has demonstrated that this compound can inhibit the adhesion of E. coli strains to urothelial cells in a concentration-dependent manner. tandfonline.com For example, studies evaluating the ability of this compound to inhibit the adhesion of E. coli strains isolated from urine showed significant inhibition, with complete inhibition observed in many cases at sufficient concentrations. mdpi.com The anti-adhesive effect has been quantified in terms of IC50 values, representing the concentration of this compound required to inhibit adhesion by 50%. tandfonline.com

| Inhibitory Effect of this compound on E. coli Adhesion to Urothelial Cells |

| Effect |

| Inhibition of Adhesion |

| Inhibition of Invasion |

Data derived from research on E. coli strain EC14 adhesion to ATCC-5637 cells. tandfonline.com

Synthetic mannosides with significantly higher affinity for FimH than this compound have also been developed, demonstrating the potential for targeted anti-adhesion strategies. mdpi.com

Chemical Synthesis and Derivatization of D Mannose

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions. This approach is particularly valuable in carbohydrate chemistry for achieving high stereo- and regioselectivity.

Isomerase-Mediated Transformations (e.g., D-Mannose Isomerase)

Isomerases are enzymes that catalyze the interconversion of isomers. In biological systems, phosphomannose isomerase plays a key role by catalyzing the reversible isomerization of mannose-6-phosphate (B13060355) and fructose-6-phosphate (B1210287), thereby linking mannose metabolism with central carbon metabolic pathways edu.krdnih.gov. This enzymatic principle can be applied in chemoenzymatic synthesis. For instance, glucose isomerase has been employed to catalyze the conversion of ¹³C-labeled glucose to mannose, facilitating the synthesis of isotopically labeled this compound vulcanchem.com.

Epimerization Reactions (e.g., from D-Glucose or D-Fructose)

This compound is defined as a C-2 epimer of D-glucose wikipedia.orgedu.krd. Chemical epimerization of D-glucose is a known route for this compound synthesis. Molybdate (B1676688) catalysts are commonly used for this transformation. Studies have shown that using ammonium (B1175870) molybdate can yield this compound from glucose. For example, a reported method using ammonium molybdate achieved a 32.6% yield of this compound after approximately 150 minutes at 98 °C and pH 2.0 with a 55% glucose concentration caldic.comchemicalbook.com. The use of a mixed catalyst system, such as ammonium molybdate and calcium oxide, has been shown to improve the yield, achieving 44.8% this compound after 80 minutes at 150 °C and pH 3.0 caldic.com.

This compound is also the aldose isomer of D-fructose chemicalbook.com. While direct epimerization from D-fructose to this compound is less frequently highlighted in the provided context than the glucose conversion, enzymes like cellobiose (B7769950) 2-epimerase have been investigated for their potential in the biotransformation of sugars, including those relevant to mannose synthesis researchgate.net.

Synthetic Pathways for this compound Derivatives

The synthesis of this compound derivatives allows for the exploration of modified structures with potentially altered or enhanced biological activities and material properties.

Design and Synthesis of Analogs (e.g., Thiomonosaccharides)

The design and synthesis of this compound analogs involve structural modifications to introduce new functionalities. Thiomonosaccharides, where a sulfur atom replaces an oxygen, represent an important class of such analogs, often synthesized to investigate their biological relevance, particularly as potential enzyme inhibitors mdpi.comsciforum.netresearchgate.netresearchgate.net.

A synthetic strategy for preparing sulfur-containing monosaccharide derivatives from this compound has been developed. This route typically involves protecting the hydroxyl groups of this compound and functionalizing the anomeric carbon, often converting it into a cyano group. Subsequent steps involve the introduction of sulfur, frequently through an SN2 reaction mechanism followed by cyclization to form a sulfur-containing ring mdpi.comsciforum.netresearchgate.net. The structural characterization of these synthesized analogs relies heavily on spectroscopic techniques. For example, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) is used to confirm the structure and the successful incorporation of the sulfur atom mdpi.comresearchgate.net. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), provides crucial data regarding the molecular weight and elemental composition of the synthesized derivatives mdpi.com. Infrared (IR) spectroscopy can also be used to identify key functional groups, such as the C=N stretch in certain intermediates or products mdpi.comresearchgate.net.

Another example of this compound derivatization is the synthesis of a dipropargyl ether derivative, which can serve as a building block for polymers or other complex molecules. This synthesis involves initial protection of this compound to form mannose diacetonide, followed by an aldol (B89426) condensation reaction with formaldehyde, and finally a Williamson etherification reaction using propargyl bromide aip.org.

Polymerization Methods (e.g., Poly-D-Mannose Synthesis)

This compound can serve as a monomer for the synthesis of various polymeric materials, including poly-D-mannose. These polymers can possess unique physical and biological properties.

One method for synthesizing poly-D-mannose is through a one-pot polymerization process conducted at high temperatures and under negative pressure, often utilizing an initiator like citric acid nih.govmdpi.com. A reported procedure describes mixing this compound with citric acid and heating the mixture to 155 °C at -0.1 MPa for 30 minutes nih.gov. This thermal treatment facilitates dehydration polymerization, leading to the formation of poly-D-mannose mdpi.com. The resulting polymer can be a mixture of molecules with a range of molecular weights nih.gov. For instance, a study identified components with molecular weights exceeding 410,000 Da and a lower molecular weight component around 3884 Da nih.gov. This one-pot approach offers advantages in terms of simplified procedures and reduced costs compared to multi-step chemical synthesis nih.gov.

Another strategy for creating this compound-based polymers involves synthesizing a cyclic carbonate monomer derived from this compound researchgate.netacs.org. This cyclic monomer can then undergo controlled ring-opening polymerization (ROP). This process is often initiated by an alcohol and catalyzed by an organocatalyst, such as 1,5,7-triazabicyclo[5.4.0]dec-5-ene (TBD) researchgate.netacs.org. A significant advantage of this method is the potential to retain the stereochemical integrity of the this compound unit within the polymer backbone, which can impart desirable properties like high glass transition temperatures (Tg) and thermal resistance to the resulting polycarbonates researchgate.net.

Stereochemical Considerations in this compound Synthesis

Stereochemistry is paramount in the synthesis of carbohydrates like this compound due to the presence of multiple chiral centers. The specific arrangement of hydroxyl groups in space dictates the identity and properties of the sugar. This compound is specifically distinguished from D-glucose by the configuration at its C-2 carbon wikipedia.orgedu.krddoubtnut.com.

Controlling the stereochemical outcome is a key challenge in both the de novo synthesis of this compound and the synthesis of its derivatives. In chemical epimerization reactions from D-glucose, achieving high selectivity for the mannose epimer at C-2 can be difficult, often resulting in a mixture of glucose and mannose caldic.comchemicalbook.comoup.com.

Stereoselective synthesis methods are designed to favor the formation of a single desired stereoisomer. A reported stereoselective synthesis of this compound starting from 2,3:4,5-di-O-isopropylidene-D-arabinose utilized a reaction with trimethylsilyl (B98337) cyanide and zinc iodide followed by reduction to achieve good stereochemical control oup.com. The stereoselectivity in this case was attributed to steric influences from protecting groups and the reaction conditions oup.com.

In the synthesis of this compound derivatives, such as thiomonosaccharides, reactions like SN2 displacements are fundamental, and these reactions proceed with a predictable inversion of configuration at the reactive center. Careful planning of synthetic routes is necessary to ensure the correct stereochemistry is achieved or maintained mdpi.comsciforum.netresearchgate.net. The use of protecting groups is a common strategy employed to control reactivity and direct the stereochemical pathway during the synthesis of complex this compound derivatives mdpi.comaip.orgresearchgate.netacs.org.

Furthermore, in polymerization reactions utilizing this compound or its derivatives, preserving the inherent stereochemistry of the sugar unit is important as it can significantly influence the macroscopic properties of the resulting polymer material researchgate.net.

Advanced Analytical and Spectroscopic Methodologies for D Mannose Research

Chromatographic Techniques for D-Mannose Quantification and Separation

Chromatographic methods are fundamental for the separation and quantification of this compound in complex matrices, such as biological fluids and plant hydrolysates. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely employed, often requiring specific column chemistries and sample preparation strategies to achieve adequate resolution, particularly when dealing with epimers. unipi.itnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC is a primary tool for the separation and quantification of this compound in various samples, including glycoproteins and biological fluids. unipi.itnih.govresearchgate.netcreative-proteomics.com HPLC systems, such as the Agilent 1260 Infinity II, offer high sensitivity and resolution for accurate this compound quantification. creative-proteomics.com

Coupling HPLC with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), enhances the specificity and sensitivity of this compound analysis. unipi.itnih.govnih.gov LC-MS/MS methods have been developed and validated for the accurate quantification of this compound in human plasma and serum. unipi.itnih.govnih.govtsu.edu These methods often utilize stable isotope-labeled this compound, such as 13C6-D-mannose, as an internal standard to compensate for variations in ionization efficiency, stability, and extraction recovery during sample preparation. unipi.itnih.gov

One validated LC-MS/MS method for this compound quantification in human plasma demonstrated satisfactory selectivity, effectively separating this compound from its epimers, glucose and galactose. unipi.itnih.gov This method showed good linearity over a concentration range of 0.31–40 µg/mL, with reproducibility (RSD < 10%) and accuracy (96–104%). unipi.itnih.gov The instrumental Limit of Detection (LLOD) and Limit of Quantification (LLOQ) were reported as 0.31 µg/mL and 1.25 µg/mL, respectively, sufficient for detecting endogenous plasma mannose levels. unipi.itnih.gov

Another LC-MS/MS method for this compound determination in human serum, developed as a potential cancer biomarker assay, utilized a SUPELCOGEL™ Pb column for separation and achieved good linearity over a concentration range of 1–50 µg/mL. nih.govtsu.edu This method demonstrated intra- and inter-day accuracy and precision of less than 2%. nih.govtsu.edu

Derivatization of sugars before detection is a common practice in HPLC, particularly for enhancing sensitivity or enabling specific detection methods. unipi.itnih.govresearchgate.net However, methods that avoid derivatization offer simpler and quicker sample preparation, making them more suitable for routine analysis. unipi.itnih.gov Hydrophilic Interaction Chromatography (HILIC) columns, such as the Shodex HILICpak VG-50 4E or SeQuant ZIC-HILIC, have been successfully used for separating this compound from interfering compounds without derivatization. unipi.itsigmaaldrich.com Reversed-phase HPLC methods with fluorometric detection have also been proposed for the simultaneous determination of various neutral sugars, including mannose, after pre-column derivatization with p-aminobenzoic acid. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, particularly for comprehensive monosaccharide profiling. creative-proteomics.com GC-MS systems, often coupled with Time-of-Flight (TOF) MS, are used for highly sensitive detection of mannose in various sample types, including complex polysaccharides and glycoproteins. creative-proteomics.commassbank.eu

Prior to GC-MS analysis, monosaccharides typically require derivatization to increase their volatility. psu.edu Common derivatization methods involve the formation of aldononitrile acetate (B1210297) or trimethylsilyl (B98337) (TMS) derivatives. massbank.eupsu.edu A GC-MS method involving the aldononitrile acetate derivative demonstrated the separation of this compound and D-glucose, with retention times of 31 and 34 minutes, respectively. psu.edu This method showed good reproducibility and sensitivity for mannose quantification in serum. psu.edu

GC-MS has been applied in metabolomic studies to analyze monosaccharide levels in biological samples. nih.gov For example, a GC-MS metabolomic approach identified this compound as significantly more abundant in the plasma of colorectal cancer patients compared to healthy controls. nih.gov

Challenges in Epimer Separation (e.g., from D-Glucose, D-Galactose)

The separation of this compound from its epimers, particularly D-glucose (a C-2 epimer) and D-galactose (a C-4 epimer), presents a significant analytical challenge due to their similar physical and chemical properties. unipi.itnih.govwikipedia.orgwikipedia.org These epimers often coelute or elute very closely in chromatographic systems, necessitating the development of specific strategies and the use of specialized stationary phases. unipi.itnih.gov

Various chromatographic approaches have been explored to address this challenge. Ion-exchange chromatography, particularly using cation exchanger resins in the Na+ form or strong base anion exchange resins in the hydroxyl form, has shown promise in separating mannose from glucose and galactose. google.comindexcopernicus.comgoogle.comgoogle.com Zeolitic molecular sieves, such as BaX and BaY, have also been investigated for the selective adsorption and separation of mannose from mixtures containing glucose, arabinose, xylose, and galactose. google.comgoogle.com BaY was found to be particularly suitable for separating mannose from glucose and recovering it from hemicellulose hydrolysates, as mannose is the last sugar to be eluted. google.com BaX demonstrated better selectivity for mannose/galactose separation compared to BaY. google.comgoogle.com

HPLC methods employing specific columns like polymer-based amino columns for HILIC or Pb+2 ion exchange resin columns (e.g., Supelcogel Pb+2) have been developed to achieve adequate separation of mannose from glucose and galactose. unipi.itnih.gov The Supelcogel Pb+2 column separates epimers based on ligand exchange. nih.gov While some methods achieve clear separation, they may require lengthy run times. nih.gov

Enzymatic methods can also be affected by the presence of epimers. For instance, some glucose oxidase/peroxidase methods used for glucose quantification can be interfered with by mannose and galactose, leading to an overestimation of glucose levels. e4journal.com This highlights the importance of selective analytical methods or appropriate sample pretreatment when analyzing this compound in the presence of its epimers.

Spectroscopic Approaches (e.g., Raman Spectroscopy)

Spectroscopic techniques offer non-destructive and often real-time analysis capabilities for this compound. Raman spectroscopy, in particular, has emerged as a valuable tool for the online analysis and quantification of this compound in aqueous mixtures, even in the presence of D-glucose. nih.govtandfonline.comresearchgate.netnih.govresearchgate.net

Online Raman spectroscopy has been successfully applied to monitor the concentrations of this compound and D-glucose in aqueous solutions during bioprocesses. nih.govtandfonline.comresearchgate.netnih.gov Specific Raman shifts, such as those at 960 cm⁻¹ for this compound and 974 cm⁻¹ for D-glucose, can be used for real-time quantification using deconvolution techniques. nih.govresearchgate.netnih.gov This method can also quantify the anomeric forms (α and β) of this compound in the pyranose conformation. nih.govresearchgate.net

The interpretation of Raman frequencies and intensities, often supported by in silico approaches like quantum mechanics and molecular dynamics calculations, provides insights into the vibrational characteristics and structures of this compound and its epimers in solution. nih.govresearchgate.netnih.gov This combined experimental and computational approach is a valuable tool for characterizing carbohydrates and stereoisomers in complex aqueous environments. nih.govresearchgate.netnih.gov

Enzymatic Assays for this compound and Related Metabolites

Enzymatic assays provide a specific and often sensitive approach for quantifying this compound and related metabolites. These assays typically utilize enzymes that specifically recognize and act upon this compound, leading to a measurable product or change. unipi.itnih.govresearchgate.net

Coupled enzymatic reactions can be employed for this compound quantification. For example, one approach involves the enzymatic conversion of this compound to a product that can then be measured spectrophotometrically. researchgate.net This method may require prior removal of interfering substances like glucose to ensure accurate and reproducible results. researchgate.net

While enzymatic methods can be highly specific, it is important to consider potential cross-reactivity with structurally similar sugars, as seen with some glucose oxidase/peroxidase methods that can react with mannose and galactose. e4journal.com Development of highly specific enzymes or coupling enzymatic reactions with separation techniques can mitigate such interference.

Bioinformatic and Computational Approaches in Mannose Research

Bioinformatic and computational approaches play an increasingly important role in this compound research, complementing experimental studies by providing insights into its metabolism, interactions, and potential biological functions. nih.govnih.gov

Computational methods, such as molecular dynamics and quantum mechanics calculations, are used to study the structural properties and behavior of this compound in various environments, including aqueous solutions. nih.govnih.gov These in silico approaches can help interpret experimental data, such as Raman spectra, by predicting vibrational frequencies and intensities of different carbohydrate structures. nih.govnih.gov

Bioinformatic tools and databases are valuable for analyzing data from high-throughput experiments, such as metabolomics studies that identify and quantify this compound and other metabolites in biological samples. nih.gov These tools can help identify altered metabolic pathways involving this compound in different physiological or pathological conditions. nih.gov

Computational modeling can also be applied to study the interactions of this compound with proteins, such as lectins or enzymes involved in glycosylation and mannose metabolism, providing a deeper understanding of its molecular recognition and biological roles.

Molecular Dynamics Simulations of Lectin-Carbohydrate Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior of molecules and their interactions over time. In the context of this compound research, MD simulations are extensively employed to explore the intricacies of lectin-carbohydrate interactions, providing details that are often challenging to obtain through experimental methods alone. Lectins are proteins that bind specifically to carbohydrates, and their interactions with this compound play significant roles in processes such as cell adhesion, immune responses, and pathogen recognition.

MD simulations allow researchers to observe the transient interactions, conformational changes, and binding mechanisms that govern the specificity and affinity of mannose-binding lectins. These simulations can reveal the network of hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the lectin-mannose complex. For instance, MD simulations have been used to analyze the dynamic interactions between mannose and various lectins, including calcium-dependent lectins (CLECs) and bacterial lectins like FimH beilstein-journals.org.

Studies utilizing MD simulations have shown that the number and stability of hydrogen bonds between the mannose moiety and the lectin binding site are critical determinants of binding affinity beilstein-journals.org. For calcium-dependent lectins, interactions between the O-C3 and O-C4 atoms of mannose and calcium ions are often stable throughout simulations beilstein-journals.org. Bacterial lectins such as LecB and BC2L-A, which feature two calcium ions, can form multiple interactions with the carbohydrate ligand, including interactions involving O-C2, O-C3, and O-C4 beilstein-journals.org. FimH, a bacterial lectin known for its strong mannose binding, can form a significant number of hydrogen bonds with methyl α-D-mannopyranoside beilstein-journals.org. The solvent exposure of the binding site also influences the residence time of the mannose ligand, with deeper, less solvent-exposed binding sites often leading to higher affinities beilstein-journals.org.

MD simulations can also shed light on the role of water molecules in lectin-mannose interactions. While highly mobile water molecules can sometimes destabilize the carbohydrate-lectin interaction, conserved water molecules within the binding site can contribute to stable hydrogen bond networks and enhance affinity beilstein-journals.org. Examples of such conserved water molecules have been observed in the mannose-binding site of FimH beilstein-journals.org.

Furthermore, MD simulations are used to estimate binding free energies, providing a quantitative measure of the affinity between lectins and this compound. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate binding affinities from MD trajectories, revealing the energetic contributions of different types of interactions scielo.br. These calculations can help explain the binding specificity of lectins, such as the preference of rat mannose-binding protein (MBP) for mannose over galactose acs.org.

Research findings from MD simulations highlight the dynamic nature of mannose-lectin interactions and provide valuable insights into the molecular basis of recognition.

| Lectin Type | Example Lectins | Key Interaction Features Observed in MD Simulations | Average Hydrogen Bonds (Example) |

| Calcium-Dependent Lectins | BDCA-2, Langerin, SP-D, DC-SIGN, DC-SIGNR, rat MBP | Stable interactions with calcium ions via O-C3 and O-C4 of mannose; varying number of hydrogen bonds depending on the lectin. | 1.5 to 3.5 (A-F) beilstein-journals.org |

| Bacterial Lectins | LecB, BC2L-A, FimH | Interactions with multiple calcium ions (LecB, BC2L-A); extensive hydrogen bond network (FimH); influence of binding site depth. | 4.5 (LecB), 5.4 (BC2L-A), 7.9 (FimH) beilstein-journals.org |

Note: The average number of hydrogen bonds can vary depending on the specific lectin and simulation parameters.

In Silico Raman Analysis

In silico Raman analysis, often coupled with other computational techniques like molecular dynamics and quantum mechanics, is a computational method used to predict and interpret the Raman spectra of molecules. This approach is valuable in this compound research for understanding its vibrational properties, conformational states, and interactions in various environments, particularly in aqueous solutions.

The Raman spectrum of a molecule provides a unique fingerprint based on its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding Raman intensities, which can then be compared with experimental Raman spectra. This comparison aids in assigning observed spectral peaks to specific molecular vibrations and understanding how the molecular structure and environment influence these vibrations.

For this compound, in silico Raman analysis has been used to study the vibrational frequencies and Raman intensities of its different anomeric forms (alpha and beta pyranose) in aqueous solutions researchgate.nettandfonline.comnih.gov. By combining MD simulations to generate realistic hydrated structures of this compound with quantum mechanics calculations to compute Raman spectra, researchers can gain insights into the influence of hydration on the vibrational properties of this compound researchgate.netnih.gov.

Studies employing this approach have shown that calculated vibrational frequencies are in satisfactory agreement with experimental spectra, particularly when considering the hydration shell around the mannose molecule researchgate.netnih.gov. In silico analysis can help in the interpretation of experimental Raman shifts, such as those observed at 960 cm⁻¹ and 974 cm⁻¹, which are related to the anomeric forms of this compound researchgate.nettandfonline.comnih.gov. These computational methods can also assist in quantifying the proportions of the alpha and beta anomers of this compound in aqueous mixtures researchgate.netnih.gov.

While in silico vibrational analysis alone may not always definitively distinguish between anomeric forms, the calculated intensity ratios of the sum of Raman intensities for each anomer can show close agreement with experimental values, supporting the use of this methodology for quantifying anomeric proportions nih.gov. The integration of in silico Raman analysis with experimental Raman spectroscopy provides a powerful approach for the real-time monitoring and characterization of this compound in complex systems, such as during bioprocesses involving epimerization reactions researchgate.nettandfonline.comnih.gov.

| Anomeric Form of this compound (Pyranose) | Characteristic Raman Shifts (Experimental Examples) | Related Vibrational Modes (In Silico Analysis) |

| Alpha-D-mannopyranose | ~960 cm⁻¹ researchgate.nettandfonline.comnih.gov | Involving the C1 anomeric group tandfonline.comnih.gov |

| Beta-D-mannopyranose | ~974 cm⁻¹ researchgate.nettandfonline.comnih.gov | Involving the C1 anomeric group tandfonline.comnih.gov |

Note: Specific Raman shifts can vary slightly depending on the experimental conditions and computational methods used.

D Mannose in Plant Biochemistry and Physiology

D-Mannose as a Structural Component of Plant Polysaccharides

This compound is a principal monomer in several important plant polysaccharides. These complex carbohydrates serve vital structural and storage functions within the plant.

Mannans, glucomannans, galactomannans, and galactoglucomannans are significant components of hemicellulose, a major class of polysaccharides found in the cell walls of terrestrial plants. fishersci.atuni.lu These polymers contribute to the structural integrity and mechanical strength of plant tissues.

Mannans are homopolymers primarily composed of repeating β-(1→4)-linked D-mannosyl residues. wikipedia.org Glucomannans are heteropolymers containing both β-(1→4)-linked D-mannopyranose and β-(1→4)-linked D-glucopyranose units in their backbone. uni.lu Galactomannans feature a β-(1→4)-linked D-mannopyranose backbone with α-(1→6)-linked galactose branches. fishersci.atuni.lu Galactoglucomannans, particularly abundant in softwood cell walls, consist of a mixed mannose and glucose backbone with galactose side chains. fishersci.atwikipedia.orgcenmed.com

Role of Guanosine (B1672433) Diphosphomannose (GDP-Mannose) in Plant Cell Wall Biosynthesis

Guanosine diphosphomannose (GDP-mannose) is a crucial activated sugar nucleotide that plays a central role in the biosynthesis of mannose-containing polysaccharides in plants. fishersci.atfishersci.finih.gov It serves as the direct donor of mannosyl residues in glycosyltransferase reactions, specifically those catalyzed by mannosyltransferases, which are responsible for assembling the mannan (B1593421) backbone and adding mannose residues to other glycoconjugates. fishersci.atfishersci.fi

This compound Pathway in Ascorbic Acid (Vitamin C) Biosynthesis

This compound is recognized as an efficient precursor for the biosynthesis of L-ascorbic acid (vitamin C) in higher plants. loradchemical.comnih.gov The primary route for vitamin C synthesis in photosynthetic organisms is the Smirnoff-Wheeler pathway, in which this compound plays a pivotal role. mpg.dewikipedia.orgloradchemical.comnih.gov

Within this pathway, GDP-D-mannose serves as a key intermediate. mpg.denih.govloradchemical.comnih.govnih.gov GDP-D-mannose is converted to GDP-L-galactose through the action of the enzyme GDP-D-mannose-3,5-epimerase. mpg.deloradchemical.comnih.govnih.gov Subsequently, L-galactose is transformed into L-galactono-1,4-lactone via an oxidation step catalyzed by L-galactose dehydrogenase. loradchemical.comnih.govnih.gov Finally, L-galactono-1,4-lactone is oxidized to yield L-ascorbic acid. loradchemical.comnih.govnih.gov

Genetic evidence supporting the importance of this pathway comes from studies in Arabidopsis thaliana. Mutants with reduced activity of GDP-mannose pyrophosphorylase, encoded by the VTC1 locus, exhibit decreased levels of ascorbic acid, demonstrating the critical link between GDP-mannose synthesis and vitamin C production. mpg.dewikipedia.orgnih.govnih.gov The pool of GDP-D-mannose is thus a metabolic branch point, with this activated sugar nucleotide being utilized for ascorbic acid biosynthesis, protein glycosylation, and the synthesis of cell wall polysaccharides. wikipedia.orgnih.gov

Emerging Research Areas and Future Perspectives in D Mannose Science

D-Mannose in Glycoengineering and Synthetic Glycobiology

Glycoengineering, the manipulation of glycosylation processes, and the broader field of synthetic glycobiology are actively investigating the utility of this compound and its derivatives. Metabolic glycoengineering (MGE) is a potent method for studying biomolecules in living systems by modulating their glycosylation izs.it. This involves introducing unnatural monosaccharides, such as subtly modified this compound derivatives, into cellular glycans izs.it. These modified sugars can then be visualized using chemical probes, like fluorescent reporters, through biorthogonal click reactions izs.it.

Research has demonstrated that this compound derivatives can specifically fluorescently label the cell envelope of bacteria like Brucella abortus. This labeling appears to occur in the lateral branch of the lipopolysaccharide core, suggesting a potential remodeling of the bacterial surface izs.it.

In the context of therapeutic antibodies, glycoengineering aims to produce antibodies with defined glycan structures for improved function and efficacy annualreviews.org. While insect cell systems can produce recombinant proteins with complex glycans, their glycosylation patterns can differ significantly from human counterparts, often featuring high levels of mannose or paucimannose (B12396251) structures without terminal sialic acid or galactose kcl.ac.uk. Remodeling of glycosylation pathways in various expression systems, including yeast and plants, has focused on eliminating oligo-mannose structures or introducing human-like glycans nih.gov.

Furthermore, structural analogues of GDP-D-mannose, such as GDP-6-fluoro-D-mannose, have been identified as potent inhibitors of fucosyltransferases, enzymes involved in glycan biosynthesis kcl.ac.uk. This highlights the potential of this compound analogues as tools to manipulate specific glycosylation steps.